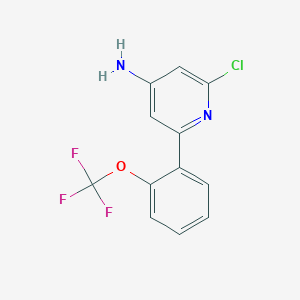
7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds. Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a bromine atom at the 7th position and a 4-methylpiperazin-1-yl group at the 2nd position of the quinoxaline ring, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline typically involves the following steps:
Starting Materials: The synthesis begins with 7-bromo-3,4-dihydronaphthalen-1(2H)-one and 4-(4-methylpiperazin-1-yl)benzaldehyde.
Reaction Conditions: These starting materials are dissolved in methanol and stirred in an ice-cold brine bath. Sodium hydroxide solution is then added, and the reaction mixture is stirred at room temperature for 1.5 hours. The reaction is monitored using thin-layer chromatography (TLC).
Purification: After the reaction, the solvent is removed by filtration, and the residue is purified using silica gel column chromatography with a dichloromethane:methanol (40:1) solvent system.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes using readily available raw materials, efficient reaction conditions, and environmentally friendly processes to ensure cost-effectiveness and sustainability .
化学反应分析
Types of Reactions
7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinoxaline ring can undergo oxidation and reduction reactions, leading to different derivatives.
Condensation Reactions: The compound can participate in condensation reactions with various aldehydes and ketones to form new heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoxalines, while oxidation and reduction reactions can produce quinoxaline N-oxides or reduced quinoxalines .
科学研究应用
7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs with anti-cancer, anti-microbial, and anti-inflammatory properties.
Biological Studies: The compound is used in studying the biological activity of quinoxaline derivatives, including their interactions with various enzymes and receptors.
Chemical Industry: It is utilized in the development of new materials with specific electronic and optical properties
作用机制
The mechanism of action of 7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .
相似化合物的比较
Similar Compounds
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: Another quinoxaline derivative with similar biological activities.
2-(4-Methylpiperazin-1-yl)quinoxaline: Lacks the bromine atom but shares the piperazine group, leading to different reactivity and biological properties.
Uniqueness
7-Bromo-2-(4-methylpiperazin-1-yl)quinoxaline is unique due to the presence of both the bromine atom and the piperazine group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable intermediate in the synthesis of diverse pharmacologically active compounds .
属性
IUPAC Name |
7-bromo-2-(4-methylpiperazin-1-yl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4/c1-17-4-6-18(7-5-17)13-9-15-11-3-2-10(14)8-12(11)16-13/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHSXYMANURRID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C3C=CC(=CC3=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Chloro-7-(2,2-difluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8165304.png)
![4-Chloro-7-(cyclohexylmethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8165314.png)











![6-Chloro-[2,4'-bipyridin]-4-amine](/img/structure/B8165411.png)
